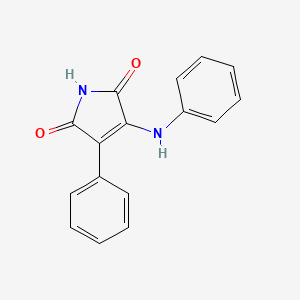

4-Arylmaleimide deriv. 6a

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H12N2O2 |

|---|---|

Molecular Weight |

264.28 g/mol |

IUPAC Name |

3-anilino-4-phenylpyrrole-2,5-dione |

InChI |

InChI=1S/C16H12N2O2/c19-15-13(11-7-3-1-4-8-11)14(16(20)18-15)17-12-9-5-2-6-10-12/h1-10H,(H2,17,18,19,20) |

InChI Key |

ACQZMAJVOPRMQJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NC2=O)NC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Arylmaleimide Deriv. 6a and Analogues

Advanced Synthetic Pathways for 4-Arylmaleimide Scaffold Construction

The construction of the 4-arylmaleimide scaffold is a multi-step process that requires careful consideration of reaction conditions to achieve the desired substitution pattern and functionality. The key steps involve the formation of the maleimide (B117702) ring, the introduction of the aryl moiety at the 4-position, and the incorporation of the amino-benzoic acid functionality.

The maleimide ring is a crucial component of the scaffold, and its formation can be achieved through several synthetic routes. A common method involves the reaction of maleic anhydride (B1165640) with a primary amine, followed by a dehydration step to form the imide ring. researchgate.net This two-step process first forms a maleamic acid intermediate, which is then cyclized.

Alternative strategies for the synthesis of polysubstituted maleimides include palladium-catalyzed cyclization reactions of alkynes with isocyanides, followed by hydrolysis. organic-chemistry.org In this approach, the isocyanide serves as both a carbon and nitrogen source. organic-chemistry.org Another method involves the intermolecular [2 + 2 + 1] ruthenium-catalyzed cocyclization of isocyanates, alkynes, and carbon monoxide, which can produce a variety of polysubstituted maleimides with high selectivity. organic-chemistry.org

A one-step synthesis of maleimides has been described using a readily available exo-Diels-Alder adduct of furan (B31954) and maleic anhydride, which reacts with amino acids in water under classical heating or microwave irradiation to yield the desired maleimides. researchgate.net

The stability of the maleimide ring is an important consideration, as it is susceptible to hydrolysis, particularly under aqueous conditions. uniba.it The rate of hydrolysis can be influenced by the N-substituent, with N-aryl maleimides generally showing different hydrolysis rates compared to N-alkyl maleimides. nih.gov

| Method | Starting Materials | Key Features | Reference |

|---|---|---|---|

| Condensation and Dehydration | Maleic anhydride, Primary amine | Two-step process via a maleamic acid intermediate. | researchgate.net |

| Palladium-Catalyzed Cyclization | Alkynes, Isocyanides | Isocyanide acts as both C and N source; followed by hydrolysis. | organic-chemistry.org |

| Ruthenium-Catalyzed Cocyclization | Isocyanates, Alkynes, Carbon monoxide | Intermolecular [2+2+1] cocyclization with high selectivity. | organic-chemistry.org |

| Diels-Alder Adduct Method | exo-Diels-Alder adduct of furan and maleic anhydride, Amino acids | One-step synthesis in water. | researchgate.net |

The introduction of an aryl group at the C-4 position of the maleimide ring is a key step in the synthesis of 4-arylmaleimide derivatives. Various methods have been developed to achieve this transformation.

One approach involves the desulfitative arylation of maleimide, which can yield both mono- and diaryl maleimides depending on the reaction temperature. organic-chemistry.org Palladium-catalyzed cross-coupling reactions of indium organometallics with 3,4-dihalomaleimides have also been successfully employed to synthesize unsymmetrical 3,4-disubstituted maleimides, including those with aryl substituents. organic-chemistry.org

Furthermore, metal-free methods for the arylation of heterocycles have been developed. For instance, the direct arylation of halopurines with aromatic compounds has been achieved using a combination of triflic acid and fluoroalcohol. nih.gov While not directly applied to maleimides in the provided source, this type of Brønsted acid-catalyzed nucleophilic arylation could potentially be adapted for the synthesis of 4-arylmaleimides. nih.gov

The regioselective synthesis of 4-arylamino-1,2-naphthoquinones has been reported using a carbohydrate-derived eutectogel as a confined reaction medium under LED light, suggesting that photochemical methods could also be explored for the regioselective introduction of aryl groups onto the maleimide scaffold.

The presence of an amino-benzoic acid moiety is a defining feature of the target compound class. This functionality can be introduced at various stages of the synthesis. One potential strategy involves using a pre-functionalized starting material, such as a derivative of para-aminobenzoic acid (PABA), in the maleimide ring formation step. For instance, PABA can be diazotized and coupled with other reagents to form intermediates that are then used to construct more complex molecules.

Another approach is the late-stage functionalization of a pre-formed arylmaleimide scaffold. This could involve C-H activation and amination reactions. For example, iridium-catalyzed ortho-selective C-H amination of benzoic acids has been reported, allowing for the late-stage introduction of amino groups. While this was demonstrated on benzoic acids themselves, the principle could potentially be applied to an aryl group already attached to the maleimide ring.

The synthesis of N-(4'-nitrobenzoyl)-aniline and its subsequent nitration and reduction to form 2-(4'-aminophenyl)-5-aminobenzimidazole, as described in a patent, provides a relevant, albeit different, example of building complex molecules containing aminophenyl and nitrobenzoyl groups. google.com This highlights the multi-step nature of incorporating such functionalities.

Regioselective and Stereoselective Synthesis of 4-Arylmaleimide Derivatives

Achieving specific regiochemistry and stereochemistry is crucial in the synthesis of complex organic molecules. For 4-arylmaleimide derivatives, this includes controlling the position of the aryl group and managing the stereochemistry arising from chiral centers or restricted bond rotation.

A BF3·OEt2-catalyzed regioselective 1,4-hetero-Michael addition of various nucleophiles to maleimides has been developed for the synthesis of 3-substituted succinimides. thieme-connect.com This demonstrates a method for achieving regioselectivity in additions to the maleimide core. Similarly, the regioselective reduction of 3-methoxymaleimides using sodium borohydride (B1222165) has been reported to occur with complete regioselectivity. nih.gov

Atropisomerism is a type of axial chirality that arises from hindered rotation around a single bond. nih.gov In N-arylimides with bulky ortho-substituents, the rotation around the N-aryl bond can be restricted, leading to the existence of stable, separable enantiomers at room temperature. researchgate.net This phenomenon is of significant interest in medicinal chemistry as different atropisomers can exhibit distinct biological activities. nih.gov

The synthesis of atropisomeric N-aryl phthalimides and maleimides has been achieved via N-heterocyclic carbene (NHC)-catalyzed atroposelective amidation. chemrxiv.org This method allows for the synthesis of well-decorated N-aryl imides in excellent yields and enantioselectivities. chemrxiv.org Interestingly, both enantiomers of the product can be accessed from the same starting materials using the same NHC pre-catalyst. chemrxiv.org

The stereodynamics of atropisomerism in N-chloroamides have been studied, revealing that racemization is correlated with the rotation around the N-aryl bond. worktribe.com Computational and experimental studies are often used to understand the rotational barriers and the stability of atropisomers. nih.gov The control of atropisomerism can be a powerful tool in drug design, allowing for the modulation of a compound's properties by synthesizing atropisomerically pure analogues. nih.gov

| Stereochemical Aspect | Methodology | Key Features | Reference |

|---|---|---|---|

| Regioselectivity | BF3·OEt2-catalyzed 1,4-hetero-Michael addition | Synthesis of 3-substituted succinimides. | thieme-connect.com |

| Regioselectivity | Sodium borohydride reduction of 3-methoxymaleimides | Complete regioselectivity. | nih.gov |

| Atropisomerism | NHC-catalyzed atroposelective amidation | Synthesis of N-aryl phthalimides and maleimides with high enantioselectivity. | chemrxiv.org |

Nucleophilic Additions and Recyclization Reactions Involving the Maleimide Moiety

The electron-deficient double bond of the maleimide ring is susceptible to nucleophilic attack, most commonly through a Michael-type addition. youtube.com This reactivity is a cornerstone of the chemical transformations of maleimides and is widely used in bioconjugation to link maleimide-containing molecules to thiols on proteins. nih.gov

A variety of soft nucleophiles can participate in 1,4-addition reactions with maleimides. youtube.com These reactions are often highly efficient and can be performed under mild conditions. The resulting succinimide (B58015) derivatives can then undergo further transformations.

N-substituted maleimides can undergo recyclization reactions with various binucleophiles, such as C,N-, N,N-, and S,N-dinucleophilic agents. nih.govnih.govresearchgate.net These reactions typically proceed through an initial nucleophilic Michael addition to the maleimide double bond, followed by an intramolecular cyclization that leads to the formation of new heterocyclic systems. nih.gov The nature of the binucleophile and the reaction conditions can influence the structure of the final product. nih.gov These cascade heterocyclization reactions demonstrate the utility of the maleimide scaffold as a building block for generating diverse and complex molecular architectures. nih.govnih.govresearchgate.net

Preparation of Substituted 4-Arylmaleimide Analogues for Research Investigations

The synthesis of substituted 4-arylmaleimide analogues is crucial for investigating their structure-activity relationships in various chemical and biological contexts. Key synthetic strategies involve the introduction of diverse substituents on the aryl moiety, modification of the maleimide core, and the attachment of linkers for creating bioconjugation precursors.

Modifications at the Aryl Position

A prevalent and versatile method for introducing and modifying the aryl group at the C4-position (and often simultaneously at the C3-position) of the maleimide ring is the Suzuki-Miyaura cross-coupling reaction. researchgate.netscielo.org.mxscielo.org.mx This palladium-catalyzed reaction typically involves the coupling of a dihalomaleimide precursor, such as 3,4-dibromomaleimide, with a variety of aryl boronic acids. scielo.org.mx This approach allows for the systematic introduction of a wide range of aryl and heteroaryl groups with diverse electronic and steric properties.

The synthesis often begins with the bromination of maleimide to yield 3,4-dibromomaleimide, which can then be N-alkylated or N-arylated. scielo.org.mx The subsequent Suzuki-Miyaura coupling with aryl boronic acids affords the desired 3,4-diarylmaleimides. scielo.org.mx By selecting different aryl boronic acids, researchers can systematically vary the substituents on the aryl rings. For instance, analogues with electron-donating groups (e.g., methoxy), electron-withdrawing groups (e.g., trifluoromethyl, halogens), and bulky groups have been synthesized to probe their influence on the properties of the final compounds. scielo.org.mxscielo.org.mx

| Entry | Aryl Boronic Acid | Resulting Substituent on Aryl Ring | General Yield Range (%) | Reference |

|---|---|---|---|---|

| 1 | Phenylboronic acid | -H | Modest to Excellent | scielo.org.mx |

| 2 | 4-Methoxyphenylboronic acid | 4-OCH3 (Electron-donating) | Modest to Excellent | scielo.org.mx |

| 3 | 4-(Trifluoromethyl)phenylboronic acid | 4-CF3 (Electron-withdrawing) | Modest to Excellent | scielo.org.mx |

| 4 | 4-Chlorophenylboronic acid | 4-Cl (Electron-withdrawing) | Modest to Excellent | scielo.org.mx |

| 5 | 3,4-Dimethoxyphenylboronic acid | 3,4-(OCH3)2 (Electron-donating) | Modest to Excellent | scielo.org.mx |

Variations on the Maleimide Core Substituents

N-Substituent Modification: The nitrogen atom of the maleimide ring is a common site for introducing diversity. N-substituted maleimides can be prepared by reacting maleic anhydride with a primary amine to form a maleamic acid, followed by cyclization. nih.gov Alternatively, a pre-formed maleimide or a substituted maleimide precursor like 3,4-dibromomaleimide can be alkylated or arylated. scielo.org.mx Common N-substituents introduced for research purposes include small alkyl groups (e.g., methyl), benzyl (B1604629) groups, and more complex alkyl chains. scielo.org.mx The choice of the N-substituent can influence solubility, steric hindrance, and provide a handle for further functionalization.

C3-Position Modification: While the Suzuki-Miyaura coupling often leads to symmetrical 3,4-diarylmaleimides, synthetic strategies exist to create unsymmetrical substitution. For instance, starting from 3,4-dibromomaleimide, it is possible to selectively substitute one bromine atom, which can then be followed by a different substitution at the remaining bromine. Additionally, other functional groups can be introduced at the C3-position. A notable example is the synthesis of 3-methylthio-4-arylmaleimides from thiazolidine-2,4-diones, which results in a maleimide core with distinct substituents at the C3 and C4 positions. acs.org Another approach involves the reaction of 3,4-dibromomaleimide with amines, leading to 3-bromo-4-aminomaleimide derivatives. scielo.org.mx

| Modification Site | Reagent/Method | Introduced Substituent | Reference |

|---|---|---|---|

| Nitrogen | Alkylation with Dimethyl sulfate | -CH3 | scielo.org.mx |

| Nitrogen | Alkylation with Benzyl bromide | -CH2Ph | scielo.org.mx |

| C3-Position | Reaction with Benzylamine | -NHCH2Ph (replaces Br) | scielo.org.mx |

| C3-Position | Rearrangement of thiazolidine-2,4-diones | -SCH3 | acs.org |

Linker Chemistry for Bioconjugation Precursors

To utilize 4-arylmaleimide derivatives in bioconjugation, they must be equipped with a linker that terminates in a reactive functional group. This functional group can then form a covalent bond with a biomolecule, such as a protein or antibody. The maleimide moiety itself is a well-known reactive handle for bioconjugation, typically reacting with thiol groups of cysteine residues in proteins. However, in the context of using a 4-arylmaleimide as a core scaffold, the linker is attached elsewhere on the molecule to allow the maleimide's double bond to remain available for other purposes or to simply use the 4-arylmaleimide as a stable core.

The linker can be introduced at several positions, most commonly via the N-substituent or as a functional group on one of the aryl rings.

N-Substituent as a Linker Attachment Point: A common strategy is to use an N-substituent that contains a terminal functional group suitable for linker attachment. For example, starting with an amine that has a protected functional group (e.g., a protected carboxylic acid or alcohol), this can be used to form the N-substituted maleimide. Deprotection then reveals the functional group, which can be coupled to a linker using standard amide or ester bond-forming reactions.

Aryl Ring as a Linker Attachment Point: Alternatively, one of the aryl groups can be functionalized with a group that allows for linker attachment. This can be achieved by using an aryl boronic acid in the Suzuki-Miyaura coupling that already contains a suitable functional group (e.g., a nitro group that can be reduced to an amine, or a protected hydroxyl group). This functional group can then be used to attach a variety of linkers, such as polyethylene (B3416737) glycol (PEG) chains, to enhance solubility and biocompatibility, terminating in a reactive group for bioconjugation (e.g., an N-hydroxysuccinimide ester for reaction with amines, or an alkyne/azide for click chemistry).

The choice of linker chemistry depends on the desired application and the targeted biomolecule. The linker's length, flexibility, and chemical nature are critical for the properties of the final bioconjugate.

Advanced Spectroscopic and Structural Characterization of 4 Arylmaleimide Deriv. 6a

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. For a molecule with the complexity of derivative 6a, a combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments is essential for unambiguous signal assignment.

The ¹H and ¹³C NMR spectra provide fundamental information about the hydrogen and carbon framework of the molecule. The spectra for derivative 6a were recorded in deuterium (B1214612) oxide (D₂O). mdpi.com

The ¹H NMR spectrum displays characteristic signals for the aromatic protons of the pentafluorosulfanylphenyl ring, the protons along the hexanoic acid backbone, and the acetyl and ethylamino groups. mdpi.com The aromatic region shows two doublets, consistent with a para-substituted benzene (B151609) ring. mdpi.com The various methylene (B1212753) (CH₂) and methine (CH) protons appear as multiplets and doublets in the aliphatic region, while the acetyl group's methyl protons are visible as a sharp singlet. mdpi.com

The ¹³C NMR spectrum complements the proton data, showing distinct signals for each carbon atom in the molecule. mdpi.com Key resonances include those for the three carbonyl (C=O) carbons from the amide and carboxylic acid functions, the aromatic carbons (with coupling to fluorine observed for those near the -SF₅ group), and the aliphatic carbons of the hexanoic acid chain. mdpi.com

Table 1: ¹H NMR Spectral Data for 4-Arylmaleimide Deriv. 6a (in D₂O)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

|---|---|---|---|---|

| 7.72 | d | 8.0 | 2H | Ar-H |

| 7.52 | d | 8.4 | 2H | Ar-H |

| 4.07 | dd | 5, 8 | 1H | CH-N |

| 3.36–3.28 | m | 2H | CH₂-N | |

| 3.05–2.96 | m | 2H | CH₂-CONH | |

| 2.91 | t | 8.0 | 2H | CH₂-N |

| 1.93 | s | 3H | CH₃ | |

| 1.78–1.18 | m | 8H | CH₂ (chain) |

Data sourced from Hiscocks et al., 2023. mdpi.com

Table 2: ¹³C NMR Spectral Data for this compound (in D₂O)

| Chemical Shift (δ, ppm) | Multiplicity (from ¹⁹F coupling) | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| 179.06 | C=O | ||

| 173.53 | C=O | ||

| 170.50 | C=O | ||

| 148.81 | q | 18 | C-SF₅ |

| 142.44 | C-NH (Aromatic) | ||

| 140.66 | C-SF₅ (Aromatic) | ||

| 131.17 | Ar-C | ||

| 126.88 | quin | 4 | Ar-C (ortho to SF₅) |

| 120.16 | Ar-C | ||

| 54.89 | CH-N | ||

| 48.84 | CH₂-N | ||

| 47.44 | CH₂-N | ||

| 42.92 | CH₂-CONH | ||

| 31.01 | CH₂ | ||

| 26.29 | CH₂ | ||

| 24.97 | CH₂ | ||

| 22.07 | CH₃ |

Data sourced from Hiscocks et al., 2023. mdpi.com

While specific 2D NMR data for derivative 6a are not published, their application is standard for assigning the complex ¹H and ¹³C spectra of such molecules. acs.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For derivative 6a, COSY would show correlations between adjacent protons in the hexanoic acid chain, helping to trace the connectivity of the aliphatic backbone. For instance, the CH-N proton at 4.07 ppm would show a correlation to the neighboring CH₂ protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond C-H correlation). It is invaluable for definitively assigning carbon signals. For example, the proton signal at 1.93 ppm (CH₃) would correlate to the carbon signal at 22.07 ppm, confirming the assignment of the acetyl group. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. The spectrum for derivative 6a was recorded using a potassium bromide (KBr) pellet. mdpi.com The key absorption bands confirm the presence of N-H, C-H, C=O, and aromatic functionalities.

Table 3: Infrared (IR) Spectral Data for this compound

| Wavenumber (cm⁻¹) | Description of Vibration |

|---|---|

| 3263 | N-H stretching (amides) |

| 2932 | C-H stretching (aliphatic) |

| 1693 | C=O stretching (carboxylic acid) |

| 1625 | C=O stretching (amide I band) |

| 1503 | C=C stretching (aromatic ring) |

| 1438 - 1314 | C-H bending, C-N stretching |

| 1188 - 1100 | C-O stretching |

| 812 - 541 | C-F, S-F vibrations, aromatic C-H bending |

Data sourced from Hiscocks et al., 2023. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides precise information about the molecular weight and elemental composition of a molecule. High-Resolution Mass Spectrometry (HRMS) using an electron impact (EI) source was performed on derivative 6a. uts.edu.aumdpi.com

The analysis yielded an [M-H]⁻ ion at a mass-to-charge ratio (m/z) of 460.1329. This experimental value is in excellent agreement with the calculated value of 460.1329 for the chemical formula C₁₇H₂₃F₅N₃O₄S, confirming the elemental composition of the molecule. mdpi.com

While specific fragmentation data for 6a is not provided, the fragmentation of related N-arylmaleimide adducts often proceeds via a retro-Michael reaction, which would involve the cleavage of the bond formed during the synthesis of the parent compound. Other expected fragmentation pathways would involve the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), or carbon dioxide (CO₂) from the carboxylic acid and amide groups.

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Ion Mode | Calculated m/z [M-H]⁻ | Found m/z [M-H]⁻ | Chemical Formula |

|---|---|---|---|

| EI | 460.1329 | 460.1329 | C₁₇H₂₂F₅N₃O₄S |

Data sourced from Hiscocks et al., 2023. uts.edu.aumdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. Molecules with π-systems and non-bonding electrons (lone pairs) absorb light in the UV-visible range. The chromophores in derivative 6a—the pentafluorosulfanylphenyl ring and the carbonyl groups—are expected to give rise to characteristic absorptions.

The likely electronic transitions for this molecule include:

π → π* transitions: These high-energy transitions occur within the aromatic ring and the C=O double bonds. Conjugated systems absorb at longer wavelengths.

n → π* transitions: These lower-energy transitions involve the promotion of a non-bonding electron from the oxygen or nitrogen atoms to an antibonding π* orbital of a carbonyl group. These absorptions are typically weaker than π → π* transitions.

The exact absorption maxima (λ_max_) would be determined experimentally to characterize the electronic properties of the molecule.

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) for Chiral Analysis

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are powerful spectroscopic techniques for analyzing chiral molecules. They measure the differential absorption of left- and right-circularly polarized light.

Derivative 6a is a chiral molecule, with a defined stereocenter at the C2 position of the hexanoic acid chain, designated as (2S). mdpi.com Therefore, it is expected to be CD and VCD active.

Electronic Circular Dichroism (ECD): Measured in the UV-Vis range, ECD provides information about the stereochemistry of the chromophores. The sign and intensity of the Cotton effects in the ECD spectrum could be used to confirm the absolute configuration of the (2S) stereocenter by comparing experimental data with theoretical calculations.

Vibrational Circular Dichroism (VCD): VCD measures circular dichroism in the infrared region. Since a VCD spectrum contains many more bands than an ECD spectrum, it provides a rich fingerprint of the molecule's absolute configuration and its conformational preferences in solution. Experimental VCD spectra, when compared to quantum chemical predictions, offer a reliable method for determining the absolute stereochemistry of complex molecules like derivative 6a.

X-ray Crystallography for Solid-State Conformation and Interactions

The X-ray structure determination for compound 6a was conducted at room temperature (298 K). semanticscholar.org The resulting crystallographic data revealed a triclinic crystal system. semanticscholar.org

Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Empirical Formula | C37H30N4O4; CHCl3 semanticscholar.org |

| Crystal System | Triclinic semanticscholar.org |

| Unit cell parameter 'a' (Å) | 10.947(2) semanticscholar.org |

| Radiation type | MoKα semanticscholar.org |

| Wavelength (Å) | 0.71073 semanticscholar.org |

| Temperature (K) | 298 semanticscholar.org |

The detailed structural analysis of 6a highlighted several key conformational features. A significant finding was the torsion angle of the central C=C double bond, which was found to be twisted at 6.42°. semanticscholar.org This deviation from planarity is a notable aspect of the molecule's solid-state structure.

The molecule contains two distinct succinimide (B58015) rings, each adopting a different conformation. One of the five-membered rings, identified by atoms C(2)–C(3)–C(4)–N(1)–C(5), is virtually planar, with no atom deviating more than 0.02 Å from the root-mean-square plane. semanticscholar.org In contrast, the second succinimide ring, C(13)–C(14)–C(15)–N(2)–C(16), exhibits a slight envelope conformation. semanticscholar.org In this ring, the C(13) atom is positioned 0.134 Å above the mean plane formed by the other four atoms of the ring. semanticscholar.org

Selected Conformational Parameters for this compound

| Structural Feature | Description | Value / Conformation |

|---|---|---|

| C=C Double Bond | Torsion Angle | 6.42° semanticscholar.org |

| Succinimide Ring 1 (C2-C3-C4-N1-C5) | Ring Pucker | Nearly Planar semanticscholar.org |

| Succinimide Ring 2 (C13-C14-C15-N2-C16) | Ring Pucker | Slight Envelope semanticscholar.org |

Regarding intermolecular forces, the crystallographic study reported no significant intra- or intermolecular short distances, suggesting the absence of strong, specific interactions like classical hydrogen bonding dominating the crystal packing. semanticscholar.org

Computational Chemistry and Chemoinformatics in 4 Arylmaleimide Deriv. 6a Research

Quantitative Structure-Activity Relationship (QSAR) Modeling of Arylmaleimide Inhibitors

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties and structural features that influence a compound's potency, QSAR models serve as valuable predictive tools in drug discovery.

2D and 3D QSAR Approaches

Both two-dimensional (2D) and three-dimensional (3D) QSAR approaches have been applied to study arylmaleimide inhibitors. 2D-QSAR models utilize descriptors derived from the 2D representation of molecules, such as topological indices and physicochemical properties like lipophilicity (SlogP) and molecular weight. researchgate.net These models are computationally less intensive and can provide initial insights into the structure-activity landscape. researchgate.net

3D-QSAR, on the other hand, considers the three-dimensional conformation of molecules and their interaction fields. nih.govnih.gov This approach typically provides a more detailed and mechanistically interpretable understanding of how a ligand interacts with its target receptor. For 3-anilino-4-arylmaleimide derivatives, 3D-QSAR studies have been crucial in elucidating the structural requirements for enhanced cellular activity. nih.gov

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR technique that correlates the biological activity of a set of molecules with their steric and electrostatic fields. In studies of 3-anilino-4-arylmaleimide derivatives as GSK-3β inhibitors, CoMFA has been instrumental in generating statistically significant models. nih.gov For instance, a study involving 57 training set molecules produced a CoMFA model with a cross-validated r² (r²(cv)) of 0.652 and a non-cross-validated r² (r²(ncv)) of 0.958, indicating a robust and predictive model. nih.gov The predictive power of this model was further confirmed with a test set of 17 molecules, yielding a predictive correlation coefficient (r²(pred)) of 0.82. nih.gov

The contour maps generated from CoMFA analysis provide a visual representation of the regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. These maps have guided the design of new anilinoarylmaleimide derivatives with potentially improved potency. nih.gov However, it has also been noted that while CoMFA results characterize fundamental features of the ligand-receptor interactions, they may not always directly correspond to the specific interactions observed in the active site. acs.org

Comparative Molecular Similarity Index Analysis (CoMSIA)

Comparative Molecular Similarity Index Analysis (CoMSIA) is another 3D-QSAR method that, in addition to steric and electrostatic fields, also evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more comprehensive understanding of the structure-activity relationship. For the same set of 3-anilino-4-arylmaleimide derivatives, a statistically significant CoMSIA model was developed with an r²(cv) of 0.614 and an r²(ncv) of 0.948. nih.gov This model demonstrated even better predictive ability than the CoMFA model, with an r²(pred) of 0.87 for the test set. nih.gov

CoMSIA contour maps have been used to identify key features that explain the variance in the biological activity of these compounds, leading to the design of novel derivatives with better-predicted binding affinities. nih.gov Studies on a large set of 203 maleimide (B117702) derivatives also utilized CoMSIA to gain insights into the structural requirements for GSK-3 inhibition. researchgate.net

| QSAR Model | r²(cv) | r²(ncv) | r²(pred) | Reference |

| CoMFA | 0.652 | 0.958 | 0.82 | nih.gov |

| CoMSIA | 0.614 | 0.948 | 0.87 | nih.gov |

Monte Carlo Method-Based QSAR

The Monte Carlo method has been employed to develop QSAR models for maleimide derivatives, including a series of 74 3-anilino-4-arylmaleimide derivatives, as GSK-3β inhibitors. researchgate.netnih.gov This approach uses the simplified molecular input-line entry system (SMILES) to represent molecular structures and has demonstrated very good statistical quality. nih.gov For the 3-anilino-4-arylmaleimide derivatives, the developed model showed an r² of 0.8617 for the training set and an r² of 0.8659 for the test set. researchgate.netnih.gov This method has been valuable in identifying structural fragments that are responsible for either increasing or decreasing the inhibitory activity, which in turn aids in the computer-aided design of new potential GSK-3β inhibitors. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is a powerful tool for understanding the binding modes of inhibitors and predicting their binding affinities.

Prediction of Binding Modes and Affinities

Molecular docking studies have been extensively used to investigate the interactions of 4-arylmaleimide derivatives with their target proteins, primarily GSK-3β. nih.govresearchgate.netnih.gov These simulations have been crucial in determining the likely binding mode of these inhibitors within the active site of the enzyme. nih.gov For 3-anilino-4-arylmaleimide derivatives, the docked conformation of the most active molecule in the series has been used as a template for aligning other molecules in 3D-QSAR studies. nih.govresearchgate.net

Docking studies have revealed that the 4-arylmaleimide moiety often binds to the active site of GSK-3β. mdpi.com In the case of dual inhibitors targeting both GSK-3β and glutaminyl cyclase (QC), docking showed that the imidazole (B134444) group coordinates with the zinc ion at the QC active site, while the aryl substituents form favorable interactions with both targets. mdpi.com The insights from docking have been instrumental in designing new derivatives with improved estimated docking scores and, consequently, potentially higher potency and selectivity. nih.gov For example, newly designed molecules based on CoMFA and CoMSIA results showed better binding affinity in terms of docking scores compared to previously reported compounds. nih.gov Molecular dynamics simulations have also been used in conjunction with docking to assess the stability of the predicted binding conformations of these compounds in complex with GSK-3β. nih.gov

| Compound Class | Target | Key Interactions/Findings | Reference |

| 3-Anilino-4-arylmaleimides | GSK-3β | Docked conformation of the most active molecule used as a template for 3D-QSAR. | nih.govresearchgate.net |

| 3-Benzofuranyl-4-indolyl-maleimides | GSK-3β | Two binding modes investigated to determine the correct inhibitor conformation for 3D-QSAR. | nih.gov |

| Maleimide-DPCI hybrids | GSK-3β and QC | 4-arylmaleimide moiety binds to the GSK-3β active site; imidazole group coordinates with the zinc ion at the QC active site. | mdpi.com |

| Indole-substituted maleimides | GSK-3β | Molecular dynamics simulations used to evaluate the stability of docking poses. | nih.gov |

Analysis of Ligand-Enzyme Active Site Interactions (e.g., GSK-3β)

Molecular docking studies are crucial for elucidating the binding modes of 4-arylmaleimide derivatives within the active site of target enzymes such as GSK-3β. researchgate.net These studies reveal the specific interactions that anchor the ligand and contribute to its inhibitory potency. For the arylmaleimide scaffold, a common binding pattern within the ATP-binding pocket of GSK-3β has been identified. researchgate.netnih.gov

The maleimide core is a key pharmacophoric element, typically forming critical hydrogen bonds with residues in the hinge region of the kinase. researchgate.net Docking experiments with numerous maleimide derivatives have shown that the maleimide nitrogen can interact with the carbonyl oxygen of Asp133, while one of the maleimide's carbonyl oxygens forms a hydrogen bond with the backbone nitrogen of Val135. nih.gov This interaction mimics the binding of the adenine (B156593) region of ATP.

| Ligand Moiety | GSK-3β Residue | Interaction Type | Reference |

|---|---|---|---|

| Maleimide Carbonyl Oxygen | Val135 (Backbone NH) | Hydrogen Bond | nih.gov |

| Maleimide Nitrogen | Asp133 (Backbone C=O) | Hydrogen Bond | nih.gov |

| Aryl Substituent (e.g., Chlorine) | Lys85 | Electrostatic/Halogen Bond | csic.es |

| Substituent Functional Group | Arg141 | Hydrogen Bond | nih.gov |

| Substituent Functional Group | Gln185 | Hydrogen Bond | nih.gov |

| Aryl Rings | Hydrophobic Pocket (e.g., Leu132) | van der Waals/Hydrophobic | researchgate.netcsic.es |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. arxiv.org MD simulations are employed to assess the conformational stability of the docked pose of 4-arylmaleimide deriv. 6a and to analyze the flexibility of both the ligand and the protein active site upon binding. arxiv.orgresearchgate.net

The process begins with the docked complex, which is solvated in a water box and neutralized with ions. mdpi.com The system then undergoes energy minimization to remove steric clashes, followed by a period of equilibration where temperature and pressure are gradually stabilized (often using NVT and NPT ensembles). mdpi.com Finally, a production run, which can span hundreds of nanoseconds, is performed to generate a trajectory of the complex's atomic motions. arxiv.orgresearchgate.net

Analysis of the MD trajectory provides insights into the stability of key hydrogen bonds and hydrophobic interactions identified in docking studies. researchgate.net It can reveal subtle conformational changes in the protein or ligand that are not captured by static models. Furthermore, MD simulations are used to calculate the binding free energy of the ligand-protein complex using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). mdpi.com These calculations provide a more rigorous estimation of binding affinity that can be used to rank different derivatives and validate docking scores. mdpi.com

Pharmacophore Modeling for Ligand-Based Design

Pharmacophore modeling is a powerful ligand-based drug design technique used when a set of active molecules is known, even if the target's 3D structure is not. dergipark.org.tr For the 4-arylmaleimide series, a pharmacophore model can be generated based on the structures of potent GSK-3β inhibitors like compound 6a. tandfonline.com

A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. dergipark.org.trpharmacophorejournal.com The process involves aligning a training set of active arylmaleimide derivatives and identifying common features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings. pharmacophorejournal.com The resulting pharmacophore hypothesis serves as a 3D query to guide the design of new molecules. nih.gov This model can be used to predict the activity of novel compounds or to search large chemical databases for new scaffolds that match the required pharmacophoric features, a process known as pharmacophore-based virtual screening. dergipark.org.trnih.gov

| Pharmacophore Feature | Description | Potential Origin in Arylmaleimide Scaffold |

|---|---|---|

| Hydrogen Bond Acceptor (A) | A group capable of accepting a hydrogen bond. | Carbonyl oxygens of the maleimide ring. |

| Hydrogen Bond Donor (D) | A group capable of donating a hydrogen bond. | N-H group in the maleimide ring (if unsubstituted) or other substituents. |

| Hydrophobic Group (H) | A nonpolar group that forms hydrophobic interactions. | Aryl rings and other nonpolar substituents. |

| Aromatic Ring (R) | A planar, cyclic, conjugated ring system. | The aryl substituents at positions 3 and 4 of the maleimide. |

Virtual Screening and Library Design for Novel Arylmaleimide Derivatives

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. als-journal.com This approach has been successfully applied to discover new maleimide-based inhibitors of GSK-3β. researchgate.net A typical workflow involves several steps to progressively filter a large initial library down to a manageable number of high-priority "hits" for experimental testing. nih.gov

The process often starts with a large compound database, such as PubChem or ZINC. als-journal.comresearchgate.net This library is first filtered based on physicochemical properties (e.g., Lipinski's Rule of Five) to select for drug-like molecules. Subsequently, either the pharmacophore model developed in section 4.4 or the 3D structure of the target enzyme (structure-based screening) is used as a filter. nih.govnih.gov In structure-based virtual screening, the filtered compounds are docked into the active site of GSK-3β. The resulting poses are scored based on their predicted binding affinity and interaction patterns. als-journal.com Top-scoring compounds that exhibit the desired interactions with key residues (like Val135 and Asp133) are selected as hits. researchgate.net In one study, this approach was used to screen over 9,000 maleimide derivatives, leading to the identification of 648 potential hits for further investigation. researchgate.net

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules like this compound. researchgate.net These methods provide a deeper understanding of the molecule's intrinsic structure, stability, and reactivity, which complements the classical mechanics-based approaches of docking and MD simulations. researchgate.net

DFT calculations can determine the optimized 3D geometry of the molecule with high accuracy and analyze its electronic structure. researchgate.net Key properties derived from these calculations include the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov Mapping the molecular electrostatic potential (MEP) onto the electron density surface reveals the distribution of charge, highlighting electron-rich regions (potential hydrogen bond acceptors) and electron-poor regions (potential hydrogen bond donors). This information is valuable for rationalizing observed ligand-receptor interactions. For instance, a computational study on N-aryl maleimide derivatives used the B3LYP functional with the 6-311+G(d,p) basis set to characterize their structures. researchgate.net

| Calculated Property | Significance in Drug Design | Reference |

|---|---|---|

| Optimized Molecular Geometry | Provides the most stable 3D structure of the ligand. | researchgate.net |

| HOMO-LUMO Energies | Indicates electronic transition capability and chemical reactivity. | nih.gov |

| HOMO-LUMO Energy Gap | Relates to the molecule's kinetic stability and polarizability. | nih.gov |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution, predicting sites for electrostatic interactions. | researchgate.net |

| Atomic Charges | Quantifies the partial charge on each atom for force-field development. | mdpi.com |

Based on the available search results, it is not possible to generate a detailed scientific article focusing solely on the chemical compound “this compound.” The provided search results contain extensive information on the broader classes of maleimide derivatives, including 3-anilino-4-arylmaleimides, bisindolylmaleimides, and N-substituted maleimides, and their interactions with the specified biological targets. However, none of the search results contain specific data, research findings, or mentions of a compound explicitly identified as “this compound.”

The research discusses various numbered derivatives within these classes (e.g., "deriv. 6-g" aatbio.com, compound 2 nih.gov, compound 36 ucl.ac.be), but "6a" is not among them. Generating an article as requested would require specific inhibitory concentrations (IC50 values), selectivity profiles, and mechanistic details that are not available for this particular compound in the provided context.

Therefore, the request cannot be fulfilled as it strictly requires content focused exclusively on "this compound." Any attempt to write the article would involve generalizing from the broader class of compounds, which would violate the explicit instructions to focus solely on the specified derivative and not introduce information outside the provided scope.

Chemical Biology and Mechanistic Investigations of 4 Arylmaleimide Deriv. 6a

Enzyme and Protein Target Modulations

Modulation of Other Enzymes with Reactive Cysteine Residues

The 4-arylmaleimide scaffold is a key feature of a class of compounds known as moguntinones, which are 3-indolyl and 3-azaindolyl-4-aryl maleimide (B117702) derivatives. aacrjournals.orgaacrjournals.org These compounds have been identified as potent inhibitors of several protein kinases, many of which are regulated by or possess reactive cysteine residues susceptible to covalent modification. aacrjournals.orgnih.gov The maleimide core of these derivatives acts as an electrophile, capable of forming covalent bonds with nucleophilic cysteine residues within enzyme active sites or allosteric pockets, leading to modulation of their activity. nih.govnih.gov

Research on moguntinones, such as the representative compounds MOG-13 and MOG-19, has demonstrated significant inhibitory activity against a panel of protein kinases associated with tumor growth and angiogenesis. aacrjournals.orgaacrjournals.org Notably, these derivatives inhibit Glycogen Synthase Kinase 3β (GSK3β) and downstream targets of the mTOR signaling pathway with IC₅₀ values in the nanomolar range. aacrjournals.orgaacrjournals.org The inhibition of GSK3β signaling by these compounds was found to be independent of the mutational status of KRAS, BRAF, and PI3KCA in colorectal cancer cell lines. aacrjournals.orgaacrjournals.org

The inhibitory profile of these 4-arylmaleimide derivatives highlights their potential to interact with and modulate the function of key cellular enzymes.

Table 1: Kinase Inhibition Profile of Representative 4-Arylmaleimide Derivatives

| Kinase Target | Representative Compound | IC₅₀ Value | Biological Relevance |

|---|---|---|---|

| VEGFR-2 | MOG-13 / MOG-19 | Subnanomolar | Angiogenesis |

| VEGFR-3 | MOG-13 / MOG-19 | Subnanomolar | Angiogenesis |

| PDGFRβ | MOG-13 / MOG-19 | Subnanomolar | Angiogenesis, Tumor Growth |

| FLT3 | MOG-13 / MOG-19 | Subnanomolar | Hematologic Malignancies |

This table presents data for moguntinones, a class of 3-indolyl and 3-azaindolyl-4-aryl maleimide derivatives, as representative examples of the 4-arylmaleimide scaffold. aacrjournals.org

Thiol Reactivity and Covalent Adduct Formation

The maleimide group is a well-established reactive moiety in biological chemistry, primarily due to its ability to react with thiol groups, such as the side chain of cysteine residues in proteins. mdpi.comresearchgate.net This reactivity is central to the mechanism of action for many 4-arylmaleimide derivatives.

The reaction between a 4-arylmaleimide and a thiol-containing molecule proceeds via a conjugate addition reaction known as the Michael addition (or thia-Michael reaction). wikipedia.orgnih.govmasterorganicchemistry.com The maleimide structure contains an α,β-unsaturated carbonyl system, which serves as the "Michael acceptor." wikipedia.org The thiol group of a cysteine residue acts as the "Michael donor." masterorganicchemistry.com

The mechanism involves the following key steps:

Thiolate Formation : Under physiological conditions (or in the presence of a base), the thiol group (R-SH) is deprotonated to form a more nucleophilic thiolate anion (R-S⁻). nih.govmasterorganicchemistry.com

Nucleophilic Attack : The thiolate anion attacks one of the electrophilic β-carbons of the maleimide double bond. wikipedia.orgnih.gov This 1,4-addition breaks the carbon-carbon double bond and forms a new carbon-sulfur single bond, resulting in a stabilized enolate intermediate. wikipedia.orgmasterorganicchemistry.com

Protonation : The enolate intermediate is rapidly protonated by a proton source in the medium (such as water or a protonated base) to yield the final stable thiosuccinimide adduct. wikipedia.orgmasterorganicchemistry.com

This reaction is highly efficient and typically proceeds under mild, aqueous conditions, making it exceptionally suitable for modifying biological molecules. nih.govacsgcipr.org The resulting covalent thioether linkage is generally stable, although it can undergo a retro-Michael reaction or hydrolysis under certain conditions. mdpi.comnih.govthno.org

The chemoselective reaction of maleimides with cysteines is one of the most widely used strategies for protein labeling and modification. mdpi.comacs.orgacs.org Cysteine's relatively low natural abundance and the high nucleophilicity of its thiolate side chain allow for site-specific conjugation with maleimide-bearing molecules. mdpi.comnih.gov

4-Arylmaleimide derivatives can be used to attach various payloads—such as fluorescent tags, radiolabels, or drug molecules—to specific cysteine residues on a target protein. mdpi.comnih.gov This process has several important applications:

Probing Protein Structure and Function : Attaching fluorescent probes can help in studying protein conformation, interactions, and localization within cells. acs.org

Developing Therapeutics : The maleimide linkage is used in the creation of antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to an antibody that targets cancer cells. researchgate.net

Diagnostic Agents : Radiolabeled maleimides can be conjugated to peptides or antibodies for use in PET imaging. mdpi.comthno.org

The stability of the resulting thiosuccinimide adduct is a critical factor. While generally robust, the adduct can be susceptible to hydrolysis, which opens the succinimide (B58015) ring to form two regio-isomeric thio-succinamic acids. mdpi.com This ring-opening can be advantageous as it renders the addition irreversible, preventing thiol exchange reactions with other biological thiols like glutathione, thereby increasing the stability of the conjugate in vivo. mdpi.com

Cellular Mechanism Studies

The biological effects of 4-arylmaleimide derivatives are rooted in their ability to modulate key cellular pathways, leading to outcomes such as the inhibition of new blood vessel formation and the induction of programmed cell death.

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.govfrontiersin.org 4-Arylmaleimide derivatives, particularly the moguntinone subclass, were specifically developed as inhibitors of angiogenesis. aacrjournals.orgaacrjournals.orgresearchgate.net Their anti-angiogenic effects are primarily attributed to the potent inhibition of vascular endothelial growth factor receptors (VEGFRs), particularly VEGFR-2 and VEGFR-3. aacrjournals.orgaacrjournals.org

By inhibiting these key receptors on endothelial cells, these compounds block the downstream signaling pathways that lead to cell proliferation, migration, and the formation of new vessel structures. aacrjournals.org The anti-angiogenic efficacy of these derivatives has been demonstrated in various experimental models, including:

In vitro kinase assays : Showing direct, subnanomolar inhibition of key angiogenic kinases. aacrjournals.org

Cell-based assays : Using Human Umbilical Vein Endothelial Cells (HUVECs) to show inhibition of endothelial cell function. aacrjournals.org

In vivo models : Such as the hen's egg test-chorioallantoic membrane (HET-CAM) assay and human tumor xenograft models, where compounds like MOG-19 significantly reduced tumor volume and weight. aacrjournals.orgaacrjournals.org

Studies have shown that compounds from this class can induce apoptosis in a concentration-dependent manner. For example, while some moguntinones alone only induce apoptosis at concentrations greater than 10 µmol/L, they can act synergistically with standard chemotherapeutic agents. aacrjournals.orgnih.gov When combined with topoisomerase I inhibitors, the derivative MOG-19 induced apoptosis at much lower concentrations in human colorectal cancer cells. aacrjournals.orgnih.gov

The mechanism of apoptosis induction by related compounds has been shown to involve the intrinsic mitochondrial pathway. dntb.gov.uamdpi.com This is often characterized by the activation of caspases, which are key executioner enzymes in the apoptotic cascade. mdpi.commdpi.commdpi.com

Table 2: Cytotoxic and Pro-Apoptotic Activity of a Representative 4-Arylmaleimide Derivative (MOG-13)

| Cell Line | Cell Type | Cytotoxic IC₅₀ | Apoptotic Effect |

|---|---|---|---|

| SW480 | Human Colon Cancer | 0.8 µmol/L | Sensitive |

| HCT-116 | Human Colon Cancer | 14.7 µmol/L | Moderately Sensitive |

| HT-29 | Human Colon Cancer | 28.3 µmol/L | Less Sensitive |

| Caco-2 | Human Colon Cancer | Not Reached | No Cytotoxic Activity |

| HCoEpiC | Normal Human Colon | 9 µmol/L | Noted |

This table summarizes the in vitro cytotoxicity of MOG-13, a representative 4-arylmaleimide derivative, across various human colon cancer and normal cell lines. Apoptosis was generally induced at concentrations >10 µmol/L for this class of compounds when used alone. aacrjournals.org

Impact on Cell Growth and Proliferation in Research Models

The 4-arylmaleimide derivative designated as 6a has been a subject of investigation in various research models to determine its effects on cell growth and proliferation, particularly in the context of cancer. As a class of compounds, arylmaleimides are recognized for their diverse biological activities, including potential as anticancer agents. wisdomlib.org The impact of these compounds is often evaluated by their ability to inhibit the proliferation of cancer cell lines.

Research on related arylmaleimide derivatives provides a framework for understanding the potential activities of 6a. For instance, studies on other 4-arylmaleimide derivatives have demonstrated significant antiproliferative effects. A series of 4-bisarylureathiouracil derivatives, which includes a compound designated 6a in that specific study, was assessed for in vitro cytotoxicity against MCF-7 and MDA-MB-231 human breast cancer cell lines. nih.gov While compound 6e in that series showed the highest cytotoxicity, compounds 6a-c were found to induce apoptosis in MCF-7 cells. nih.gov This suggests that the broader class of compounds to which 4-arylmaleimide deriv. 6a belongs can impede cancer cell growth by triggering programmed cell death.

Furthermore, investigations into other structurally similar maleimide derivatives have highlighted their potent effects on cancer cells. For example, certain 3-indolyl-4-aryl maleimide derivatives, known as moguntinones, have been shown to inhibit protein kinases associated with tumor growth and induce apoptosis in human colon cancer cell lines. aacrjournals.org Specifically, these compounds were found to inhibit signaling pathways involving GSK3β and mTOR, with IC50 values in the nanomolar range. aacrjournals.org The antiproliferative activity of these related compounds is often assessed using assays like the MTT assay, which measures the metabolic activity of cells as an indicator of their viability and proliferation. aacrjournals.orgekb.eg

The general mechanism by which maleimide derivatives can affect cell growth often involves their ability to act as inhibitors of key cellular enzymes, such as kinases. tandfonline.com Glycogen Synthase Kinase 3β (GSK-3β), for example, is a well-known target for some maleimide derivatives. nih.govsemanticscholar.org Overexpression of GSK-3β has been linked to the proliferation and survival of various cancer cells, including pancreatic and colon cancers. aacrjournals.orgnih.gov Inhibition of GSK-3β can disrupt signaling pathways, such as the Wnt pathway, that are crucial for cell proliferation. aacrjournals.orgnih.gov

While direct data on the specific impact of "this compound" on cell growth and proliferation is limited in the provided search results, the extensive research on analogous compounds strongly suggests its potential to exhibit antiproliferative properties. The table below summarizes findings for related compounds, offering a comparative context.

| Compound Class | Research Model | Observed Effect on Cell Growth/Proliferation |

| 4-bisarylureathiouracil derivatives (6a-e) | MCF-7 and MDA-MB-231 breast cancer cells | Compounds 6a-c induced apoptosis in MCF-7 cells. |

| 3-indolyl-4-aryl maleimides (Moguntinones) | HT-29, HCT-116, Caco-2, SW480 colon cancer cells | Inhibited cell proliferation with IC50 values in the nanomolar range. |

| Benzofuran-3-yl-(indol-3-yl)maleimides (B10847031) | MiaPaCa-2, BXPC-3, HupT3 pancreatic cancer cells | Demonstrated antiproliferative activity at low micromolar to nanomolar concentrations. |

| 1,2,3-triazole-oxydianiline-maleimide hybrids | SKG esophageal cancer cells | Hybrid 13 inhibited cell growth with an IC50 value of 1.61±0.01 μM. |

Target Identification and Validation Methodologies

The identification and validation of molecular targets are critical steps in understanding the mechanism of action of a bioactive compound like this compound. For the broader class of arylmaleimide derivatives, a primary approach for target identification involves assessing their ability to inhibit specific enzymes, particularly protein kinases.

A common methodology is the use of in vitro kinase assays. These assays directly measure the enzymatic activity of a purified kinase in the presence of the inhibitor compound. For example, the inhibitory activity of moguntinones against various protein kinases was determined using such assays, revealing potent inhibition of GSK3β and mTOR downstream targets. aacrjournals.org Similarly, the inhibitory concentration (IC50) of benzofuran-3-yl-(indol-3-yl)maleimides against GSK-3β was determined through in vitro kinase assays. nih.gov

Another key methodology is computational modeling, including Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking. tandfonline.comsemanticscholar.org QSAR analyses help to identify the chemical features of the maleimide derivatives that are crucial for their biological activity. tandfonline.com Molecular docking studies predict how the compound binds to the active site of a potential target protein, providing insights into the specific interactions that mediate inhibition. tandfonline.comsemanticscholar.org For instance, docking studies have been used to understand the binding of 3-anilino-4-arylmaleimide derivatives to the active site of GSK-3β. semanticscholar.org

Once a potential target is identified, validation studies are performed in cellular models. A common technique is Western blotting, which is used to analyze the phosphorylation status of downstream substrates of the target kinase. Inhibition of a kinase by a compound should lead to a decrease in the phosphorylation of its known substrates. For example, the inhibition of GSK3β in pancreatic cancer cells by specific maleimide derivatives was validated by observing a decrease in the phosphorylation of its substrates and a reduction in the expression of downstream proteins like XIAP (X-linked Inhibitor of Apoptosis). nih.gov

Furthermore, proteomic analysis can provide a broader view of the cellular pathways affected by the compound. In a study on 4-bisarylureathiouracil derivatives, proteomic analysis of cells treated with compound 6c revealed significant dysregulation of apoptosis, angiogenesis, and several key signaling pathways, including PI3K-Akt signaling. nih.gov This approach helps to validate the primary target and also identify potential off-target effects or other mechanisms of action.

The table below summarizes the common methodologies used for target identification and validation of arylmaleimide derivatives.

| Methodology | Purpose | Example Application for Arylmaleimide Derivatives |

| In Vitro Kinase Assays | To directly measure the inhibitory effect of a compound on a specific kinase. | Determining the IC50 values of moguntinones against a panel of protein kinases. aacrjournals.org |

| Molecular Docking | To predict the binding mode and affinity of a compound to its protein target. | Simulating the interaction of 3-anilino-4-arylmaleimides with the active site of GSK-3β. tandfonline.comsemanticscholar.org |

| Western Blotting | To validate target inhibition in cells by measuring the phosphorylation of downstream substrates. | Assessing the suppression of GSK-3β activity in pancreatic cancer cells by observing changes in XIAP expression. nih.gov |

| Proteomics | To obtain a global view of the cellular proteins and pathways affected by the compound. | Analyzing dysregulated pathways in breast cancer cells treated with a 4-bisarylureathiouracil derivative. nih.gov |

| Cell Viability/Proliferation Assays (e.g., MTT) | To confirm the functional consequence of target inhibition on cell growth. | Evaluating the antiproliferative effects of various maleimide derivatives on different cancer cell lines. aacrjournals.orgekb.eg |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses for 4 Arylmaleimide Deriv. 6a Analogues

Correlation of Structural Features with Biological Activities

The biological activity of 4-arylmaleimide derivatives is intricately linked to their molecular architecture. Quantitative Structure-Activity Relationship (QSAR) studies, including 3D-QSAR and Comparative Molecular Field Analysis (CoMFA), have been instrumental in elucidating these connections, particularly for analogues acting as Glycogen Synthase Kinase-3β (GSK-3β) inhibitors. nih.gov These analyses generate statistically significant models that help identify key structural features responsible for variations in biological activity. nih.gov For instance, studies on 3-anilino-4-arylmaleimide derivatives have successfully created predictive models, indicating a strong correlation between the compounds' structural and electronic fields and their inhibitory potency. nih.gov

The core structure, comprising the maleimide (B117702) ring, an aryl group at the 4-position, and often a substituted amino group at the 3-position, serves as the primary scaffold for interaction with biological targets. The nature and substitution pattern on these components dictate the compound's efficacy. For example, in the context of anti-leishmanial activity, maleimides that are not substituted at the 3- and 4-positions of the maleimide ring generally exhibit very strong activity. mdpi.com This suggests that for certain biological targets, an unencumbered maleimide core is crucial. Conversely, for GSK-3β inhibition, substitutions at these positions are essential for high potency. researchgate.net

Influence of Aromatic Substituents on Potency and Selectivity

Substituents on the aryl ring at the 4-position of the maleimide core play a pivotal role in modulating the potency and selectivity of the analogues. The electronic and steric properties of these substituents directly impact the interaction with the target enzyme or receptor.

For 3-anilino-4-arylmaleimide derivatives targeting GSK-3β, QSAR analyses have shown that electron-withdrawing and bulky substituents at the ortho position of the 4-phenyl ring are imperative for high inhibitory activity. researchgate.net Electron-withdrawing groups can alter the charge distribution across the molecule, potentially enhancing interactions with electron-rich pockets in the target's active site. libretexts.orgmasterorganicchemistry.com The position of the substituent is also critical; ortho substitution can force a specific conformation, making the molecule's shape more complementary to the binding site. nih.gov

The following table summarizes the general effects of aromatic substituents on the activity of 4-arylmaleimide analogues based on findings from various studies.

| Substituent Position | Substituent Type | General Effect on Potency |

| Ortho | Electron-Withdrawing (e.g., -NO₂, -CN) | Increased |

| Ortho | Bulky (e.g., -iPr) | Increased |

| Para | Electron-Donating (e.g., -OCH₃) | Decreased |

| Para | Electron-Withdrawing (e.g., -F, -Cl) | Variable/Increased |

| Meta | Deactivating Groups | Generally directs reactions to this position, but effect on potency is target-dependent masterorganicchemistry.com |

This table is a generalized representation based on SAR studies of related compounds. researchgate.netddtjournal.com

Furthermore, the selectivity of these compounds against other kinases can be tuned by modifying the aromatic substituents. Highly selective inhibitors have been developed by carefully selecting substituents that optimize interactions with the unique features of the GSK-3β active site while minimizing binding to phylogenetically related kinases. nih.gov

Role of Maleimide Ring Modifications

The maleimide ring is not merely a structural anchor but an active participant in the molecule's biological function. Its reactivity and structural integrity are crucial for activity. The double bond within the maleimide ring is essential for the inhibitory activity of some derivatives, such as those targeting topoisomerase II. The saturated analogue, succinimide (B58015), is completely inactive, demonstrating the critical role of this unsaturated bond. nih.gov This bond can act as a Michael acceptor, readily reacting with nucleophiles like the thiol group of cysteine residues in proteins to form a stable covalent bond. wikipedia.orgresearchgate.net

Modifications to the maleimide ring itself have significant consequences for biological activity.

Substitution at C3 and C4: As noted earlier, the introduction of substituents at the 3- and 4-positions of the maleimide ring can have varied effects. While 3,4-non-substituted maleimides show potent anti-leishmanial activity, substituted versions like 3-methyl-maleimides and 3,4-dichloro-maleimides show different activity profiles and cytotoxicity. mdpi.com For GSK-3 inhibition, specific substitutions like a 3-anilino group are key to potency. researchgate.netnih.gov

Ring Hydrolysis: The stability of the maleimide ring is a critical factor, especially in bioconjugates. The thioether linkage formed after reaction with a cysteine can undergo a retro-Michael reaction, leading to deconjugation. ucl.ac.uk Strategies to mitigate this instability include modifying the maleimide structure. For example, hydrolysis of the maleimide ring post-conjugation can stabilize the linkage. This hydrolysis can be accelerated by introducing specific functional groups on the N-aryl substituent that catalyze the reaction. ucl.ac.uk

Exocyclic Double Bonds: An alternative strategy to improve conjugate stability involves creating maleimide derivatives where the reactive double bond is exocyclic to the ring. This modification has been shown to substantially improve the stability of the conjugate towards thiol-exchange reactions. ucl.ac.uk

Impact of Linker Moieties on Molecular Recognition

The primary functions of the linker include:

Providing Spatial Separation: The linker ensures that the maleimide warhead and the attached molecule (e.g., antibody) can each perform their function without steric hindrance. For example, a maleimidocaproyl (mc) spacer is used in some ADCs to provide enough room for enzymes to access and cleave other parts of the linker, releasing the active drug. nih.gov

Influencing Solubility: The chemical nature of the linker can be modified to improve the solubility of the entire conjugate. The inclusion of hydrophilic units, such as polyethylene (B3416737) glycol (PEG), is a common strategy to enhance solubility and improve pharmacokinetic properties. nih.gov

Controlling Drug Release: In ADCs, linkers are often designed to be stable in circulation but cleavable under specific conditions found within target cells (e.g., acidic pH in lysosomes or the presence of specific enzymes like cathepsin B). nih.gov This ensures that the cytotoxic agent is released only at the site of action.

Molecular recognition between the linker-drug and its target environment is crucial. whba1990.org The linker's length, flexibility, and chemical composition must be optimized to ensure proper folding and presentation of the maleimide component for binding, as well as to allow the targeting moiety to recognize its receptor effectively. nih.gov

Physicochemical Properties and Their Correlation with Activity (e.g., Hydrophobicity, Electronic Effects, Steric Properties)

The biological activity of 4-arylmaleimide derivatives is governed by a complex interplay of various physicochemical properties. slideshare.netscribd.com Understanding these properties is essential for rational drug design and for predicting a compound's behavior in a biological system. nih.gov

Electronic Effects: The electronic properties of substituents, as described by parameters like the Hammett constant (σ), have a profound impact on potency. As discussed in section 6.2, electron-withdrawing groups on the 4-aryl ring are favorable for GSK-3α inhibition. researchgate.net These groups can influence the pKa of nearby functionalities and the electrostatic potential of the molecule, enhancing its affinity for the target. mdpi.com

Steric Properties: The size and shape of the molecule and its substituents (steric effects) determine the complementarity of the fit between the ligand and its binding site. whba1990.org Bulky ortho substituents on the 4-phenyl ring of GSK-3 inhibitors were found to be imperative for activity, suggesting they induce a favorable conformation or make specific, beneficial contacts within a sterically constrained pocket. researchgate.netnih.gov

The interplay of these properties is often captured in QSAR models, which use descriptors for hydrophobicity, electronic effects, and steric bulk to build a mathematical relationship with biological activity. nih.gov

The following table outlines the key physicochemical properties and their general influence on the activity of 4-arylmaleimide analogues.

| Physicochemical Property | Influence on Activity |

| Hydrophobicity (LogP) | Crucial for membrane passage and hydrophobic interactions. researchgate.net Optimal range is target-dependent. |

| Electronic Effects (σ) | Electron-withdrawing groups on the 4-aryl ring can increase potency for certain targets (e.g., GSK-3). researchgate.net |

| Steric Bulk | Bulky groups in specific positions (e.g., ortho on the 4-aryl ring) can enhance potency by optimizing binding fit. researchgate.netnih.gov |

| Hydrogen Bonding Capacity | The presence of H-bond donors/acceptors is critical for specific interactions with target residues. slideshare.net |

| Solubility | Adequate aqueous solubility is required for administration and bioavailability. scribd.com |

Applications of 4 Arylmaleimide Deriv. 6a Beyond Direct Biological Modulators

Materials Science Applications of Arylmaleimides

The reactivity of the maleimide (B117702) double bond and the rigid nature of the aryl group make 4-arylmaleimides valuable monomers for creating high-performance polymers and ordered materials like liquid crystals.

Polymerization and Resin Development

The maleimide group is a versatile functional group for polymerization. The double bond within the maleimide ring can undergo polymerization through radical or anionic initiation, leading to polymers with high thermal stability. nih.govekb.eg This process can be used to create both homopolymers and copolymers with other vinyl monomers, such as styrene (B11656) or methyl methacrylate. tandfonline.commdpi.com

The synthesis of N-arylmaleimides, such as N-phenylmaleimide and N-(4-carboxyphenyl)maleimide, typically involves the reaction of maleic anhydride (B1165640) with the corresponding aniline, followed by a cyclization step. mdpi.com These monomers can then be polymerized. For instance, free radical copolymerization of N-phenylmaleimide and styrene can be initiated with agents like benzoyl peroxide (BPO). mdpi.com The incorporation of arylmaleimide units into polymer chains generally enhances the thermal stability of the resulting material. figshare.com For example, copolymers based on N-arylmaleimides often exhibit increased glass transition temperatures and initial decomposition temperatures. scielo.org.mx

The development of maleimide-based resins is another significant application. These resins can be cured to form crosslinked networks with excellent thermal and mechanical properties. scielo.org.mx For example, maleimide-modified epoxy resins have been developed by reacting a copolymer of N-[(4-acetyl)phenyl]maleimide and acrylic acid with epichlorohydrin. frontiersin.org These hybrid resins combine the desirable properties of both epoxy and maleimide components. frontiersin.org Furthermore, phosphorus-containing maleimides have been synthesized to create self-curable resins with high char yields and enhanced thermal stability, making them suitable for high-performance applications. figshare.com

Table 1: Polymerization Data for N-arylmaleimide Monomers

| Monomer | Comonomer | Polymerization Method | Initiator | Key Findings |

| N-phenylmaleimide | Styrene | Free Radical Copolymerization | BPO | Successful copolymerization to form P(NPMI-alt-St). mdpi.com |

| N-[4-N′-{(4-chlorophenyl) amino-carbonyl} phenyl] maleimide | Methyl Methacrylate (MMA) | Free Radical Copolymerization | AIBN | Monomer reactivity ratios were determined. tandfonline.com |

| N-(alkyl-substituted phenyl)maleimides | - | Radical Polymerization | MAIB | Resulted in thermally stable polymers soluble in organic solvents. tandfonline.com |

Liquid Crystalline Materials Development

The rigid, rod-like structure of many 4-arylmaleimide derivatives makes them suitable candidates for the development of liquid crystalline materials. These materials exhibit phases of matter that have properties between those of a conventional liquid and a solid crystal. nih.gov

A notable example is the synthesis of a series of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl 4-(alkoxy)benzoates. These compounds are derived from 1-(4-hydroxyphenyl)-1H-pyrrole-2,5-dione, a close structural analog of the core of "4-Arylmaleimide deriv. 6a". nih.gov The synthesis involves the esterification of 1-(4-hydroxyphenyl)-1H-pyrrole-2,5-dione with various 4-alkoxybenzoic acids. nih.govfrontiersin.org

Studies using differential scanning calorimetry (DSC) and polarized optical microscopy (POM) have shown that these materials exhibit enantiotropic nematic (N) mesophases. nih.govresearchgate.net The introduction of the heterocyclic maleimide moiety into the molecular structure was found to influence the stability and range of the nematic phase. nih.govresearchgate.net The clearing temperatures, which mark the transition from the nematic phase to an isotropic liquid, are relatively high for these compounds. nih.gov

Table 2: Mesomorphic Properties of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl 4-(alkoxy)benzoates (Mn)

| Compound | n (alkoxy chain length) | Melting Point (°C) | Clearing Point (N-I) (°C) | Mesophase Range (°C) |

| M6 | 6 | 107.5 | 153.9 | 46.4 |

| M8 | 8 | 117.2 | 144.6 | 27.4 |

| M10 | 10 | 112.7 | 132.9 | 20.2 |

Data sourced from a study on novel maleic anhydride derivatives. researchgate.net

Development of Chemical Probes for Research

The reactivity of the maleimide group towards thiol groups makes 4-arylmaleimide derivatives excellent scaffolds for the development of chemical probes. These probes are used to study biological systems, for example, by attaching fluorescent labels or affinity tags to proteins.

Bioconjugation Reagents for Fluorescent Labeling or Affinity Tagging

Bioconjugation is the process of covalently linking two molecules, at least one of which is a biomolecule such as a protein. nih.gov Maleimides are highly effective reagents for this purpose due to their chemoselective reaction with the thiol group of cysteine residues in proteins. nih.govbroadpharm.com This reaction, a Michael addition, proceeds efficiently under physiological conditions (pH 6.5-7.5) to form a stable thioether bond. nih.gov

4-Arylmaleimide derivatives can be functionalized with a variety of reporter groups, such as fluorescent dyes or affinity tags (e.g., biotin). This allows for the specific labeling of proteins for visualization or purification. A wide array of maleimide-based linkers are commercially available, featuring different spacer arms (e.g., PEG) to improve solubility and reduce steric hindrance.

For example, a fluorescent maleimide can be used to label a protein containing a cysteine residue. The resulting fluorescently tagged protein can then be tracked within a cell using fluorescence microscopy. Similarly, a biotin-maleimide conjugate can be used to tag a protein, which can then be isolated from a complex mixture using streptavidin-coated beads. The development of such probes is crucial for advancing our understanding of protein function and interaction networks.

Future Research Directions and Unexplored Potential of 4 Arylmaleimide Deriv. 6a

Integration of Advanced Computational Design Strategies

The rational design of future 4-arylmaleimide derivatives can be significantly accelerated and refined through the use of advanced computational tools. These strategies move beyond traditional trial-and-error synthesis, allowing for the in silico prediction of molecular properties and biological activities, thereby prioritizing the most promising candidates for synthesis and testing.

Key computational approaches that will shape future research include: